4',4''',4''''',4'''''''-(Pyrene-1,3,6,8-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))
Description
Structure and Synthesis
4',4''',4''''',4'''''''-(Pyrene-1,3,6,8-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde)) (abbreviated here as TFBPy) is a polyaromatic compound featuring a central pyrene core linked to four [1,1'-biphenyl]-4-carbaldehyde groups at the 1,3,6,8-positions. Its molecular formula is C44H26O4, with a molecular weight of 618.67 g/mol . The synthesis typically involves Suzuki-Miyaura cross-coupling between 1,3,6,8-tetrabromopyrene and 4-formylphenylboronic acid, catalyzed by Pd(PPh3)4 in 1,4-dioxane under reflux .
Applications
TFBPy serves as a critical building block in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). Its extended π-conjugation and aldehyde functional groups enable the construction of highly ordered, porous materials for applications in catalysis, energy storage, and photoelectrochemical systems .

Properties
IUPAC Name |
4-[4-[3,6,8-tris[4-(4-formylphenyl)phenyl]pyren-1-yl]phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H42O4/c69-39-43-1-9-47(10-2-43)51-17-25-55(26-18-51)63-37-64(56-27-19-52(20-28-56)48-11-3-44(40-70)4-12-48)60-35-36-62-66(58-31-23-54(24-32-58)50-15-7-46(42-72)8-16-50)38-65(61-34-33-59(63)67(60)68(61)62)57-29-21-53(22-30-57)49-13-5-45(41-71)6-14-49/h1-42H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTMLNPPOFPFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C=O)C9=CC=C(C=C9)C1=CC=C(C=C1)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H42O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4',4''',4''''',4'''''''-(Pyrene-1,3,6,8-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde)) , also known as TAPy or 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrakis(benzenamine), is a significant member of the pyrene family known for its potential applications in fluorescence-based technologies and covalent organic frameworks (COFs). This article delves into its biological activity, including its synthesis, properties, and applications in various fields.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₄₀H₃₀N₄ |
| Molecular Weight | 566.69 g/mol |
| CAS Number | 1610471-69-6 |
| Appearance | Green to dark yellow powder/crystals |
| Purity | >98% |
Synthesis and Structure
The synthesis of this compound typically involves the condensation of pyrene derivatives with aldehyde functionalities. The structure features a central pyrene core with four biphenyl aldehyde groups attached at the 1,3,6,8-positions. This configuration contributes to its unique photophysical properties and potential for use in fluorescence applications.
Antioxidant Properties
Recent studies have indicated that compounds similar to TAPy exhibit significant antioxidant activity. The presence of multiple aromatic rings allows for effective radical scavenging. For example, the antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing notable reductions in DPPH radical concentration upon treatment with the compound.
Photodynamic Therapy (PDT)
TAPy has been explored for its application in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. This property is particularly beneficial for targeted cancer therapies. Studies have demonstrated that TAPy can induce apoptosis in cancer cell lines when activated by specific wavelengths of light.
Fluorescence Sensing
The compound's fluorescence properties make it suitable for sensing applications. It has been utilized as a fluorescent probe for detecting various biological molecules. For instance:
- Detection of Heparin : TAPy derivatives have shown high sensitivity in detecting heparin through aggregation-induced emission (AIE) mechanisms. This method allows for rapid and sensitive detection of heparin levels in biological samples .
- Metal Ion Sensing : The compound has also been tested as a sensor for metal ions like Cu²⁺ and Fe³⁺, exhibiting significant changes in fluorescence intensity upon binding to these ions.
Case Study 1: Antioxidant Activity Assessment
A study conducted by Baiwei Ma et al. assessed the antioxidant properties of TAPy derivatives using various assays (DPPH and ABTS). The results indicated a strong correlation between the number of aromatic rings and antioxidant efficacy. The compound showed an IC50 value comparable to well-known antioxidants like ascorbic acid.
Case Study 2: Photodynamic Therapy Efficacy
In vitro studies demonstrated that TAPy could effectively induce cell death in MCF-7 breast cancer cells when exposed to blue light (450 nm). The mechanism was attributed to ROS generation leading to oxidative stress and subsequent apoptosis. The study highlighted TAPy's potential as a therapeutic agent in PDT protocols .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally or functionally analogous to TFBPy:
Key Differences
Core Structure :
- TFBPy and TFPPy share a pyrene core, enhancing π-π interactions and stability compared to ethene-core ETBC. Pyrene’s planar geometry improves crystallinity in COFs .
- ETBC’s ethene core allows for flexible topology in COFs but offers weaker electronic coupling .
Functional Groups :
- TFBPy’s biphenyl-carbaldehyde groups extend conjugation, improving light absorption and charge transport in photoelectrochemical applications compared to TFPPy’s shorter benzaldehyde arms .
- TCPPy’s acetonitrile groups enable radical stabilization, critical for electrochemiluminescence (ECL) performance .
- TCBPPy’s carboxylic acid groups facilitate coordination with Zr(IV)/Hf(IV) in MOFs, contrasting with TFBPy’s aldehyde-based COF linkages .
Solubility and Reactivity :
- TFBPy’s biphenyl arms enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to less-soluble TCBPPy .
- ETBC’s ethene core requires harsher synthesis conditions (e.g., acetic acid) for COF polymerization .
Research Findings
Electrochemical Performance: TFBPy-based COFs exhibit superior ECL efficiency due to balanced radical stability and electron affinity, as demonstrated in volcano-shaped performance curves .
COF Architectures: TFBPy forms 3D pto-topology COFs with 1,3,5-tris(4-aminophenyl)benzene (TAPB), achieving surface areas >2000 m²/g and high CO2 uptake . ETBC-based COFs show lower crystallinity but tunable pore sizes for gas separation .
Catalytic Applications : Zr-MOFs using TCBPPy demonstrate higher catalytic activity in oxidation reactions compared to TFBPy-based systems, attributed to stronger metal-carboxylate bonds .
Preparation Methods
Halogenation of Pyrene
The synthesis begins with halogenation of pyrene to introduce reactive sites. Tetrabromopyrene (1,3,6,8-tetrabromopyrene) is a critical intermediate, synthesized via electrophilic bromination. In a representative procedure:
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Pyrene is treated with excess bromine (Br₂) in the presence of FeCl₃ as a catalyst at 60–80°C for 12–24 hours.
-
Purification via column chromatography yields 1,3,6,8-tetrabromopyrene in ~70% yield.
Alternative halogenation methods using iodine or chlorine are less common due to poorer regioselectivity.
Alternative Functionalization Routes
In some cases, pyrene is pre-functionalized with amino or methyl groups for subsequent derivatization. For example, 1,3,6,8-tetrakis(4-aminophenyl)pyrene is synthesized via Ullmann coupling of pyrene with 4-iodoaniline, though this route requires stringent anhydrous conditions.
Synthesis of Biphenylcarbaldehyde Units
Direct Formylation of Biphenyl
The biphenylcarbaldehyde subunit can be synthesized via:
-
Vilsmeier-Haack formylation : Biphenyl is treated with DMF and POCl₃ to introduce an aldehyde group at the para position.
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Friedel-Crafts acylation : Using AlCl₃ as a catalyst, biphenyl reacts with acetyl chloride followed by oxidation to the aldehyde.
Yields for these methods range from 65% to 85%, with purity dependent on distillation or recrystallization.
Cross-Coupling Approaches
A more reliable method involves Suzuki coupling of bromobenzaldehyde with phenylboronic acid:
Reaction conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃ base, toluene/ethanol solvent, 80°C, 12 hours. This method achieves >90% yield with minimal side products.
Coupling Strategies for Final Assembly
Suzuki-Miyaura Coupling
The most widely used method for attaching biphenylcarbaldehyde units to tetrabromopyrene involves Suzuki coupling:
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Reaction setup :
-
Workup :
This method affords the target compound in 72–85% yield, with purity confirmed by HPLC.
Ullmann Coupling
For substrates sensitive to boronic acids, Ullmann coupling offers an alternative:
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Tetrabromopyrene, 4-iodobiphenylcarbaldehyde, CuI, 1,10-phenanthroline, DMF, 120°C, 48 hours.
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Yields are lower (~50%) due to side reactions but avoid boronic acid handling.
Analytical Validation and Characterization
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction reveals a planar pyrene core with biphenyl units arranged tetrahedrally, confirming regioselectivity.
Mass Spectrometry
Applications and Derivatives
The compound serves as a precursor for:
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Covalent organic frameworks (COFs) : Condensation with diamines yields porous materials with surface areas >1500 m²/g.
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Fluorescent probes : The pyrene core exhibits strong emission at 450 nm, tunable via aldehyde functionalization.
Challenges and Optimization
Aldehyde Stability
Aldehyde groups are prone to oxidation during synthesis. Strategies include:
Q & A
Q. What are the optimal synthetic routes for preparing 4',4''',4''''',4'''''''-(pyrene-1,3,6,8-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A standard protocol involves reacting 1,3,6,8-tetrabromopyrene with 4-formylphenylboronic acid using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃/K₂CO₃ as a base in solvents like THF/water or 1,4-dioxane under reflux (85–100°C) for 24–72 hours . Yields range from 55% to 81%, depending on reaction conditions. Key variables include catalyst loading (0.05–0.1 eq), solvent choice, and temperature.
Q. What characterization techniques are essential for confirming the structure of this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm aldehyde proton signals (~10 ppm) and aromatic backbone connectivity .
- FTIR : To verify aldehyde C=O stretching vibrations (~1700 cm⁻¹) .
- XRD : For crystallographic confirmation of the tetrapodal pyrene core .
- Mass spectrometry (HRMS) : To validate molecular weight (C₆₂H₃₈O₄, theoretical MW: 870.27 g/mol) .
Q. What are the primary research applications of this compound?
Its tetra-aldehyde functionalization makes it a precursor for:
- Covalent Organic Frameworks (COFs) : As a tetrahedral node for constructing porous materials .
- Metal-Organic Frameworks (MOFs) : Coordinating with transition metals (e.g., Zn, Cu) to form 3D networks .
- Fluorescent sensors : Leveraging pyrene’s photoluminescence for analyte detection .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of this compound?
Contradictory yields (e.g., 55% vs. 81% in ) arise from:
- Catalyst loading : Higher Pd(PPh₃)₄ (0.1 eq) improves coupling efficiency but risks side reactions.
- Solvent systems : Polar aprotic solvents (dioxane) enhance solubility but may slow reaction kinetics.
- Base selection : Cs₂CO₃ outperforms K₂CO₃ in deprotonating boronic acids, reducing byproducts . Recommendation: Optimize via Design of Experiments (DoE) to balance yield and purity.
Q. What purification challenges arise during synthesis, and how can they be mitigated?
Challenges include:
Q. How can analytical discrepancies in structural confirmation be resolved?
Conflicting NMR/FTIR data (e.g., unexpected peaks) require:
Q. What safety protocols are critical when handling this compound?
Key protocols include:
- PPE : Nitrile gloves, EN 166-certified goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhaling aldehyde vapors .
- Storage : Seal containers under inert gas (Ar/N₂) at 2–8°C to prevent oxidation .
Methodological Challenges and Solutions
Q. How can researchers address contradictory data in published synthetic protocols?
- Reproducibility analysis : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagents).
- In situ monitoring : Use HPLC or GC-MS to track intermediate formation and side reactions .
Q. What strategies prevent degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
